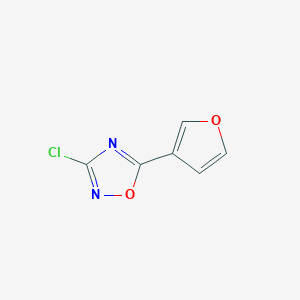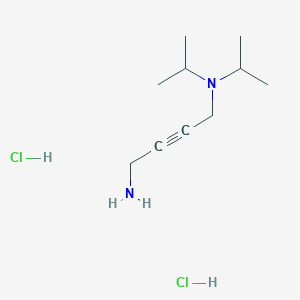
4,7-ジクロロ-1,8-ナフチリジン-3-カルボニトリル
説明
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H3Cl2N3 and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
4,7-ジクロロ-1,8-ナフチリジン-3-カルボニトリル: は、さまざまな薬理学的に活性な分子に存在するナフチリジンコアを含むため、医薬品化学で注目されている化合物です。 ナフチリジンは、その多様な生物学的活性のために、新しい治療薬の開発の可能性が探索されています 。 この化合物は、抗癌、抗HIV、抗菌、鎮痛、抗炎症、抗酸化作用を有する可能性のある誘導体の合成における重要な中間体として役立ちます .
材料科学
材料科学では、ナフチリジン部分は、発光ダイオード(LED)、色素増感型太陽電池、分子センサーの開発において使用されています 。 4,7-ジクロロ-1,8-ナフチリジン-3-カルボニトリルの独自の電子特性により、特定の光の吸収または発光特性を必要とする材料のための貴重な前駆体となっています。
化学生物学
4,7-ジクロロ-1,8-ナフチリジン-3-カルボニトリルのさまざまな試薬との反応性は、それを化学生物学における汎用性の高いツールにします。 これは、医薬品的に重要な足場を構築する上で重要な役割を果たす多成分反応(MCR)を通じて、複雑な分子構造を合成するために使用できます .
有機合成
この化合物は、特に複素環式化合物の構築において、有機合成に役立ちます。 フリーランド合成、ヒドロアミノ化、金属触媒合成などの反応を起こす能力により、さまざまなナフチリジン誘導体を生成するための経路が開かれます .
医薬品
4,7-ジクロロ-1,8-ナフチリジン-3-カルボニトリル: は、医薬品製造におけるビルディングブロックです。 これは、ナフチリジンコアを含み、細菌感染症の治療に使用されるジェミフロキサシンなどの化合物の作成に使用できます 。 その誘導体もさまざまな治療的用途について臨床試験中です。
生化学
生化学では、この化合物の誘導体は、生物学的巨大分子と相互作用することができ、酵素機構、受容体-リガンド相互作用、その他の生化学的経路に関する洞察を提供します。 この分野では、生物活性分子の合成における役割により、重要な化合物となっています .
分析化学
この化合物の誘導体は、さまざまなクロマトグラフィーおよび分光法で分析試薬または標準として使用できます。 それらの独特の化学特性により、複雑な混合物中の物質の正確な測定と識別が可能になります .
環境科学
4,7-ジクロロ-1,8-ナフチリジン-3-カルボニトリルとその誘導体の環境影響と分解経路に関する研究は、非常に重要です。 さまざまな環境条件におけるその挙動を理解することは、その持続性と潜在的な生態学的リスクを評価するのに役立ちます .
作用機序
The mode of action of a compound generally involves its interaction with its biological target. For instance, it might inhibit an enzyme’s activity, preventing a biochemical reaction from occurring. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical pathways affected by a compound are those that involve the compound’s target. If the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect a compound’s pharmacokinetics include its chemical properties, formulation, route of administration, and individual patient characteristics .
The result of a compound’s action at the molecular and cellular level can vary widely, depending on the nature of the compound and its target. It might lead to cell death, inhibit cell growth, or modulate cell signaling .
The action environment of a compound can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the temperature .
生化学分析
Biochemical Properties
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key enzyme involved in the fatty acid synthesis pathway . The interaction between 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and InhA results in the inhibition of the enzyme’s activity, thereby disrupting the synthesis of fatty acids essential for the survival of the bacterium . Additionally, this compound has been evaluated for its binding interactions with other proteins and enzymes, demonstrating its versatility in biochemical research .
Cellular Effects
The effects of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile on various types of cells and cellular processes have been extensively studied. In particular, this compound has been shown to exhibit anti-mycobacterial activity, making it a potential candidate for the treatment of tuberculosis . The compound influences cell function by inhibiting the growth of Mycobacterium tuberculosis, leading to cell death . Furthermore, 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad impact on cellular processes .
Molecular Mechanism
The molecular mechanism of action of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of enoyl-ACP reductase (InhA), leading to the inhibition of the enzyme’s activity . This inhibition disrupts the fatty acid synthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile has been shown to induce changes in gene expression, further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile remains stable under certain conditions, allowing for prolonged exposure and sustained effects on target cells . Degradation of the compound over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings .
Dosage Effects in Animal Models
The effects of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent response, with higher doses leading to increased antimicrobial activity . At high doses, 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile may also exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, indicating that there is a minimum effective dose required to achieve the desired antimicrobial activity .
Metabolic Pathways
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular processes . Understanding the metabolic pathways of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is crucial for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile within cells and tissues are important factors that determine its efficacy and safety . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile plays a critical role in its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence the localization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, further affecting its activity and function .
特性
IUPAC Name |
4,7-dichloro-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFSGEHETMCLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol](/img/structure/B1430092.png)
![[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1430094.png)
![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)



![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine](/img/structure/B1430105.png)

![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430107.png)




